2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid
CAS No.:
Cat. No.: VC17668192
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid -](/images/structure/VC17668192.png)
Specification
Molecular Formula | C14H16N2O3 |
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Molecular Weight | 260.29 g/mol |
IUPAC Name | 2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylic acid |
Standard InChI | InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18) |
Standard InChI Key | SBJBQBRTYUZCIB-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CC2=C(C3=CC=CC=C3N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid features an indole core substituted at position 2 with a morpholin-4-ylmethyl group and at position 3 with a carboxylic acid (Figure 1). The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic framework conducive to π-π interactions. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and modulates electronic properties through its electron-rich oxygen atom.
Molecular Formula:
Molecular Weight: 268.29 g/mol
Exact Mass: 268.1183 g/mol
LogP: ~1.8 (predicted)
Topological Polar Surface Area (TPSA): 65.6 Ų
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 268.29 g/mol |
Melting Point | 176–178°C (predicted) |
Solubility | Moderate in polar solvents |
pKa (Carboxylic Acid) | ~4.7 |
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid typically involves a multi-step process starting from indole derivatives. A representative route, adapted from Pagore and Biyani (2015), includes the following stages :
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Indole Core Formation:
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Condensation of substituted anilines with α-keto esters under Fischer indole synthesis conditions.
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Example: Ethyl 2-methyl-1H-indole-3-carboxylate is synthesized via acid-catalyzed cyclization.
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Morpholine Incorporation:
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Alkylation of the indole nitrogen with 4-(2-chloroethyl)morpholine under basic conditions (e.g., NaH/DMF).
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This step introduces the morpholin-4-ylmethyl group at position 2.
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Ester Hydrolysis:
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Saponification of the ethyl ester using aqueous NaOH or LiOH to yield the free carboxylic acid.
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Table 2: Representative Synthetic Steps
Step | Reaction | Conditions | Yield |
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1 | Fischer indole synthesis | H2SO4, reflux, 6 hr | 65% |
2 | N-Alkylation | NaH, DMF, 80°C, 12 hr | 55% |
3 | Ester hydrolysis | NaOH, MeOH/H2O, rt, 2 hr | 85% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and automated purification systems are employed to enhance yield and reproducibility. Microwave-assisted synthesis has also been explored to reduce reaction times, though scalability remains a challenge .
Biological Activities and Mechanisms
Antioxidant Properties
Pagore and Biyani (2015) evaluated the antioxidant potential of structurally related indole-morpholine hybrids using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . Key findings include:
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IC50 Value: 42.5 µM (compared to 25.8 µM for ascorbic acid).
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Mechanism: The carboxylic acid group facilitates hydrogen atom transfer (HAT), neutralizing free radicals.
Figure 2: Proposed Antioxidant Mechanism
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
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Kinase Inhibitors: Morpholine’s ability to form hydrogen bonds with ATP-binding pockets enhances target engagement.
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Antioxidant Therapeutics: Potential use in neurodegenerative diseases (e.g., Alzheimer’s) by mitigating oxidative stress.
Structure-Activity Relationship (SAR) Insights
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Morpholine Position: Substitution at position 2 improves solubility without compromising aromatic interactions.
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Carboxylic Acid: Essential for radical scavenging; esterification reduces activity by 70% .
Table 3: SAR of Indole-Morpholine Derivatives
Derivative | Antioxidant IC50 (µM) | Antimicrobial MIC (µg/mL) |
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2-Morpholinomethyl-3-COOH | 42.5 | 16 (S. aureus) |
2-Morpholinoethyl-3-COOEt | 118.2 | 32 (E. coli) |
5-Bromo analogue | 55.7 | 8 (C. albicans) |
Comparative Analysis with Related Compounds
Structural Analogues
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2-Methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid: Lacks the methylene spacer, reducing conformational flexibility .
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7-(2-Methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-3-propylindole-2-carboxylic acid: Bulky substituents at position 7 enhance lipophilicity but reduce aqueous solubility .
Functional Advantages
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